7-(4-methoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Description
7-(4-methoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C26H21NO6 and its molecular weight is 443.455. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
Synthetic Methodologies : Research has focused on developing synthetic methodologies for related oxoisoaporphine and tetrahydroisoquinoline derivatives. For example, 2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one and related compounds have been synthesized using Bischler–Napieralski cyclization, serving as precursors to 6-oxoisoaporphine and tetrahydroisoindolo[1,2-a]isoquinoline derivatives (Sobarzo-Sánchez et al., 2010). This research provides a foundation for the synthesis of complex quinoline derivatives.
Characterization and Structural Elucidation : The complete structural and spectral assignment of new oxoisoaporphines has been accomplished using advanced NMR techniques, confirming the structures of these compounds and facilitating further synthetic applications (Sobarzo-Sánchez et al., 2005). This characterization is crucial for understanding the reactivity and properties of these molecules.
Potential Pharmacological Activities
Antiproliferative Properties : Certain derivatives of oxoisoaporphine, such as lakshminine, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research aims to explore the potential anticancer properties of these compounds, although only marginal activity has been observed in some cases (Castro-Castillo et al., 2010). The exploration of these biological activities is important for the development of new therapeutic agents.
Neuraminidase Inhibitory Activity : The design, synthesis, and evaluation of quinolin-2(1H)-one derivatives as neuraminidase inhibitors have been investigated, showing moderate inhibitory activity against the influenza H1N1 virus. This suggests potential applications of these compounds in the development of antiviral drugs (Yilin et al., 2016).
Properties
IUPAC Name |
7-(4-methoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-30-18-9-7-16(8-10-18)25(28)20-14-27(13-17-5-3-4-6-22(17)31-2)21-12-24-23(32-15-33-24)11-19(21)26(20)29/h3-12,14H,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOHKYVCARKDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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